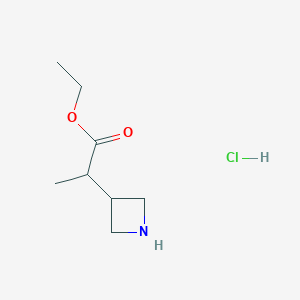
Ethyl2-(azetidin-3-yl)propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(azetidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is primarily used in scientific research and industrial applications . It is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yl)propanoate hydrochloride typically involves the reaction of ethyl 2-bromo-3-oxopropanoate with azetidine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(azetidin-3-yl)propanoate hydrochloride may involve more scalable methods, such as continuous flow synthesis . This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways . The azetidine ring can interact with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(azetidin-3-yl)propanoate hydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring structure and may have similar chemical and biological properties.
Oxetane derivatives: These compounds contain an oxetane ring, a four-membered oxygen-containing heterocycle, and may exhibit different reactivity and applications.
Aziridine derivatives: These compounds have a three-membered nitrogen-containing ring and are known for their high reactivity.
The uniqueness of ethyl 2-(azetidin-3-yl)propanoate hydrochloride lies in its specific structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)6(2)7-4-9-5-7;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
UWMCSHNOPKJTIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


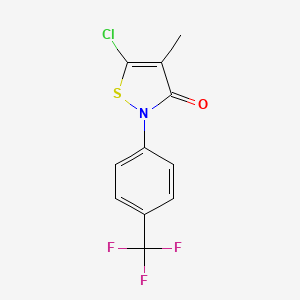
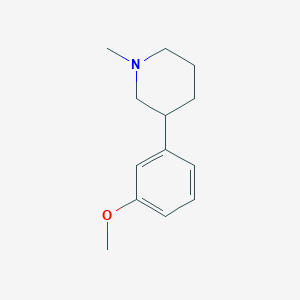
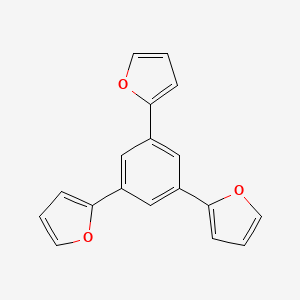
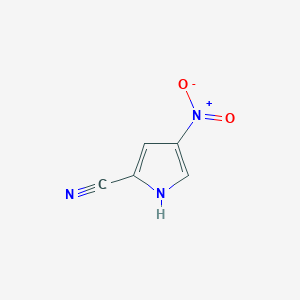

![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
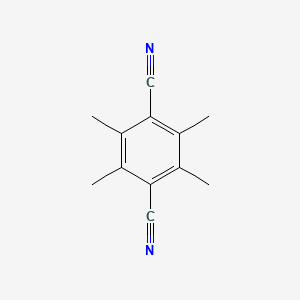
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
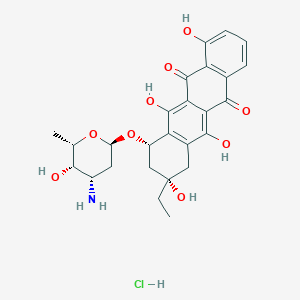
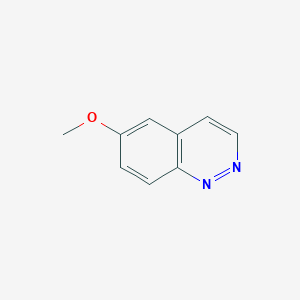
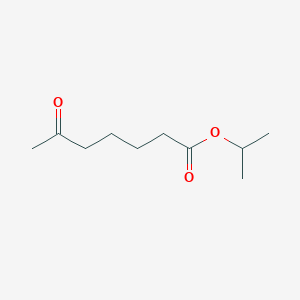
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
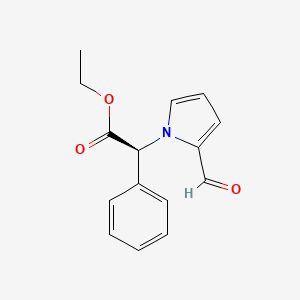
![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
